molecular formula C14H13FN2O3S B12378180 Cisd2 agonist 1

Cisd2 agonist 1

Cat. No.: B12378180
M. Wt: 308.33 g/mol
InChI Key: QRCRHHUPIOWOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Cisd2 agonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Cisd2 agonist 1 undergoes various chemical reactions, including:

    Reduction: Reduction reactions can occur, leading to the gain of electrons or hydrogen atoms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations.

Scientific Research Applications

Cisd2 agonist 1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cisd2 agonist 1 can be compared with other CISD2 activators, such as hesperetin. Hesperetin is another potent CISD2 activator that has shown promise in promoting longevity and delaying aging by enhancing CISD2 expression . While both compounds activate CISD2, this compound has a higher potency with an EC50 of 34 nM compared to hesperetin . This makes this compound a more effective activator of CISD2, highlighting its uniqueness in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 2-amino-5-[(4-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C14H13FN2O3S/c1-7-10(14(19)20-2)12(16)21-11(7)13(18)17-9-5-3-8(15)4-6-9/h3-6H,16H2,1-2H3,(H,17,18)

InChI Key

QRCRHHUPIOWOOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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